Cas no 1862901-94-7 (Sodium trimethyl-1H-pyrazole-4-sulfinate)
Sodium trimethyl-1H-pyrazole-4-sulfinate Chemical and Physical Properties
Names and Identifiers
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- Sodiumtrimethyl-1H-pyrazole-4-sulfinate
- 1862901-94-7
- EN300-722470
- Sodium trimethyl-1H-pyrazole-4-sulfinate
- 1,3,5-trimethylpyrazole-4-sulfinate
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- Inchi: 1S/C6H10N2O2S.Na/c1-4-6(11(9)10)5(2)8(3)7-4;/h1-3H3,(H,9,10);/q;+1/p-1
- InChI Key: JJBSJIUKFSAHQP-UHFFFAOYSA-M
- SMILES: S(C1C(C)=NN(C)C=1C)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 196.02824299g/mol
- Monoisotopic Mass: 196.02824299g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.2Ų
Sodium trimethyl-1H-pyrazole-4-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-722470-0.05g |
sodium trimethyl-1H-pyrazole-4-sulfinate |
1862901-94-7 | 95.0% | 0.05g |
$528.0 | 2025-03-12 | |
| Enamine | EN300-722470-0.1g |
sodium trimethyl-1H-pyrazole-4-sulfinate |
1862901-94-7 | 95.0% | 0.1g |
$553.0 | 2025-03-12 | |
| Enamine | EN300-722470-0.25g |
sodium trimethyl-1H-pyrazole-4-sulfinate |
1862901-94-7 | 95.0% | 0.25g |
$579.0 | 2025-03-12 | |
| Enamine | EN300-722470-0.5g |
sodium trimethyl-1H-pyrazole-4-sulfinate |
1862901-94-7 | 95.0% | 0.5g |
$603.0 | 2025-03-12 | |
| Enamine | EN300-722470-1.0g |
sodium trimethyl-1H-pyrazole-4-sulfinate |
1862901-94-7 | 95.0% | 1.0g |
$628.0 | 2025-03-12 | |
| Enamine | EN300-722470-2.5g |
sodium trimethyl-1H-pyrazole-4-sulfinate |
1862901-94-7 | 95.0% | 2.5g |
$1230.0 | 2025-03-12 | |
| Enamine | EN300-722470-5.0g |
sodium trimethyl-1H-pyrazole-4-sulfinate |
1862901-94-7 | 95.0% | 5.0g |
$1821.0 | 2025-03-12 | |
| Enamine | EN300-722470-10.0g |
sodium trimethyl-1H-pyrazole-4-sulfinate |
1862901-94-7 | 95.0% | 10.0g |
$2701.0 | 2025-03-12 |
Sodium trimethyl-1H-pyrazole-4-sulfinate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Sodium trimethyl-1H-pyrazole-4-sulfinate
Research Briefing on Sodium trimethyl-1H-pyrazole-4-sulfinate (CAS: 1862901-94-7) in Chemical Biology and Pharmaceutical Applications
Sodium trimethyl-1H-pyrazole-4-sulfinate (CAS: 1862901-94-7) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfinate derivative, characterized by its unique pyrazole core, has demonstrated versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules and as a key intermediate in drug discovery. Recent studies have highlighted its potential in facilitating sulfur-containing functional group transformations, which are pivotal in the development of novel therapeutics.
The compound's chemical structure, featuring a sulfinate group attached to a trimethylpyrazole moiety, offers distinct reactivity patterns that are exploited in various synthetic pathways. Researchers have leveraged its properties to develop efficient methods for sulfonylation and sulfenylation reactions, which are critical in the construction of sulfur-based pharmacophores. These reactions are instrumental in the synthesis of compounds with enhanced biological activity, including antimicrobial, anti-inflammatory, and anticancer agents.
Recent advancements in the application of Sodium trimethyl-1H-pyrazole-4-sulfinate have been documented in several high-impact journals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of sulfonamide derivatives with potent inhibitory activity against carbonic anhydrase isoforms, a target of interest in the treatment of glaucoma and certain cancers. The study reported that the sulfinate group facilitated the introduction of sulfonamide moieties with high regioselectivity, underscoring the compound's value in precision medicinal chemistry.
Another notable application of Sodium trimethyl-1H-pyrazole-4-sulfinate is its role in the development of radiolabeled compounds for diagnostic imaging. A research group at a leading pharmaceutical institute recently utilized this compound as a precursor in the synthesis of sulfur-35 labeled tracers, enabling non-invasive imaging of metabolic pathways in preclinical models. This innovation holds promise for advancing personalized medicine by providing tools for early disease detection and monitoring therapeutic responses.
From a mechanistic perspective, computational studies have shed light on the electronic properties of Sodium trimethyl-1H-pyrazole-4-sulfinate that contribute to its reactivity. Density functional theory (DFT) calculations revealed that the sulfinate group exhibits nucleophilic character at the sulfur atom, while the pyrazole ring stabilizes negative charge distribution during reaction intermediates. These insights have guided the design of more efficient synthetic protocols and expanded the scope of its applications in complex molecule construction.
In the pharmaceutical industry, Sodium trimethyl-1H-pyrazole-4-sulfinate has gained attention as a building block for the synthesis of drug candidates targeting protein-protein interactions. Its ability to introduce sulfonyl groups with precise spatial orientation makes it particularly valuable in the development of inhibitors for challenging targets such as PD-1/PD-L1 interactions in cancer immunotherapy. Several patent applications filed in 2023-2024 describe its use in creating novel immunomodulatory compounds with improved pharmacokinetic profiles.
Despite these promising developments, challenges remain in the large-scale production and handling of Sodium trimethyl-1H-pyrazole-4-sulfinate. Recent studies have focused on optimizing its synthetic routes to improve yield and purity while minimizing environmental impact. Green chemistry approaches, including water-mediated reactions and catalytic processes, are being explored to enhance the sustainability of its production. These efforts align with the pharmaceutical industry's growing emphasis on eco-friendly manufacturing practices.
Looking ahead, the unique properties of Sodium trimethyl-1H-pyrazole-4-sulfinate position it as a valuable tool in the medicinal chemist's repertoire. Ongoing research is exploring its potential in emerging areas such as targeted protein degradation and covalent inhibitor design. As synthetic methodologies continue to evolve and our understanding of its reactivity deepens, this compound is expected to play an increasingly important role in the discovery and development of next-generation therapeutics.
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